Eplivanserin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

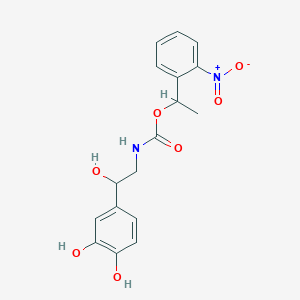

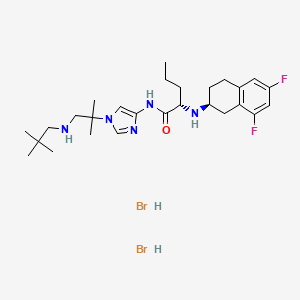

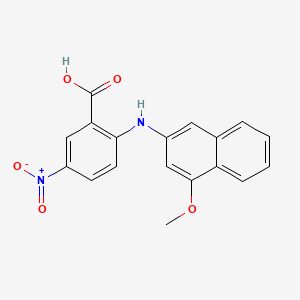

Eplivanserin, also known as SR-46,349, is a compound that was developed as an experimental drug for the treatment of insomnia. It was being developed by Sanofi Aventis but was later withdrawn from approval applications in both the United States and Europe. This compound is an inverse agonist on the serotonin receptor subtype 5-HT2A, which distinguishes it from older sedating drugs that act on the same receptor .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Eplivanserin primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and sleep .

Mode of Action

This compound acts as an inverse agonist on the 5-HT2A receptor . This means it binds to these receptors and induces a response opposite to that of an agonist, effectively reducing the activity of the receptor . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .

Biochemical Pathways

It’s known that the drug’s action on the 5-ht2a receptor can influence the serotonergic and glutamatergic systems, which are also impaired in conditions like schizophrenia .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT2A receptor. By acting as an inverse agonist, this compound reduces the activity of this receptor, which can lead to changes in mood, cognition, and sleep .

Action Environment

It’s known that the effectiveness of drugs can be influenced by a variety of factors, including diet, other medications, and individual genetic differences .

Analyse Biochimique

Biochemical Properties

Eplivanserin interacts with the serotonin receptor subtype 5-HT2A . It has an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the 5-HT2A receptor. This receptor is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum . This compound’s antagonism of the 5-HT2A receptor can stimulate dopamine release .

Molecular Mechanism

This compound acts as an inverse agonist on the serotonin receptor subtype 5-HT2A . Unlike older sedating drugs acting on 5-HT2A receptors, this compound has practically no affinity to dopamine, histamine, and adrenergic receptors .

Temporal Effects in Laboratory Settings

This compound has been shown to increase slow-wave sleep (N3 sleep) in subjects with normal sleep . In one study, injection of this compound to male mice 3 hours after the beginning of the light phase of the light–dark cycle produced a significant increase in slow-wave sleep .

Dosage Effects in Animal Models

It is known that this compound inhibits 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after intraperitoneal injection, and 0.097 mg/kg after oral administration in mice .

Metabolic Pathways

It is known that this compound interacts with the serotonin receptor subtype 5-HT2A, which plays a role in various neurotransmitter systems .

Subcellular Localization

It is known that this compound acts on the 5-HT2A receptor, which is present on the cell bodies of dopaminergic neurons in the substantia nigra and ventral tegmentum .

Méthodes De Préparation

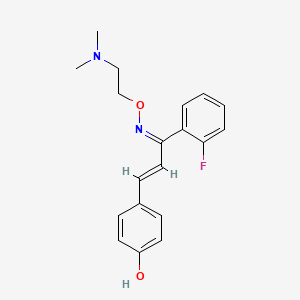

The synthesis of Eplivanserin involves several steps. One of the primary synthetic routes includes the condensation of 2’-Fluoroacetophenone with 4-hydroxybenzaldehyde to form a chalcone intermediate. This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to produce dimethylaminoacetoxime. The final product is obtained through a convergent synthesis that results in a mixture of isomers .

For industrial production, the process involves isomerization and crystallization of the this compound base using fumaric acid in the presence of a polar solvent with a boiling point greater than 100°C .

Analyse Des Réactions Chimiques

Eplivanserin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Eplivanserin is often compared with other 5-HT2A receptor antagonists such as:

Pimavanserin: Used in the treatment of Parkinson’s disease psychosis.

Volinanserin: Investigated for its potential in treating schizophrenia.

Mirtazapine: An antidepressant with sedative properties.

What sets this compound apart is its selective affinity for the 5-HT2A receptor and its minimal interaction with other receptor types, making it a more targeted option for treating insomnia without the side effects associated with broader receptor activity .

Propriétés

Numéro CAS |

130579-75-8 |

|---|---|

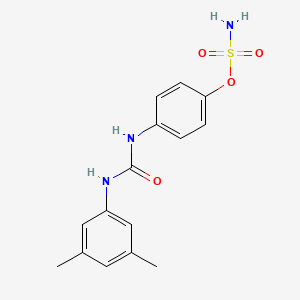

Formule moléculaire |

C19H21FN2O2 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |

InChI |

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+ |

Clé InChI |

VAIOZOCLKVMIMN-FOUXOUMPSA-N |

SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |

SMILES isomérique |

CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F |

SMILES canonique |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |

Apparence |

Solid powder |

Pureté |

>98% |

Synonymes |

SR-46349; Eplivanserin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)